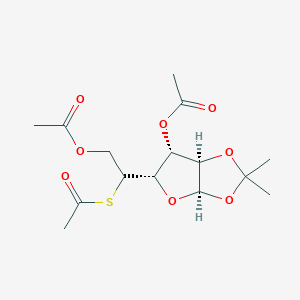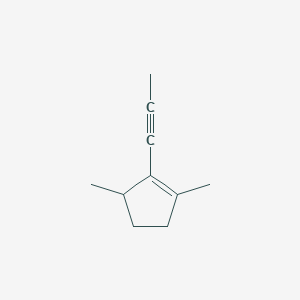
1,3-Dimethyl-2-(1-propynyl)cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(1-propynyl)cyclopentene, also known as DPCP, is a cyclopentenone compound that has been studied for its potential use in the field of medicine. DPCP has shown promising results in scientific research for its ability to induce immunological responses and its potential use in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1,3-Dimethyl-2-(1-propynyl)cyclopentene is not fully understood, but it is believed to work by inducing an immune response in the body. 1,3-Dimethyl-2-(1-propynyl)cyclopentene is thought to activate T-cells and stimulate the production of cytokines, which are important in the regulation of the immune system.
Effets Biochimiques Et Physiologiques
1,3-Dimethyl-2-(1-propynyl)cyclopentene has been shown to have various biochemical and physiological effects on the body. It has been shown to induce an immune response, which can result in inflammation and redness at the site of application. 1,3-Dimethyl-2-(1-propynyl)cyclopentene has also been shown to have antitumor activity and has been studied for its potential use in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dimethyl-2-(1-propynyl)cyclopentene in lab experiments is its ability to induce an immune response, which can be useful in studying the immune system. However, one limitation of using 1,3-Dimethyl-2-(1-propynyl)cyclopentene is its potential for toxicity and irritation at the site of application, which can make it difficult to work with.
Orientations Futures
There are many potential future directions for the study of 1,3-Dimethyl-2-(1-propynyl)cyclopentene. One area of interest is its potential use in the treatment of cancer. 1,3-Dimethyl-2-(1-propynyl)cyclopentene has been shown to have antitumor activity and could be studied further for its potential use in cancer therapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. 1,3-Dimethyl-2-(1-propynyl)cyclopentene's ability to induce an immune response could be useful in regulating the immune system in these diseases. Finally, 1,3-Dimethyl-2-(1-propynyl)cyclopentene could be studied further for its potential use in the field of immunotherapy, which is an emerging field in cancer treatment.
Méthodes De Synthèse
The synthesis of 1,3-Dimethyl-2-(1-propynyl)cyclopentene involves the reaction of 2-cyclopentenone with propargyl alcohol in the presence of a catalyst such as palladium on carbon. The resulting product is then purified and isolated through various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1,3-Dimethyl-2-(1-propynyl)cyclopentene has been studied extensively for its potential use in the field of medicine. It has been shown to induce immunological responses and has been used in the treatment of various diseases such as alopecia areata, warts, and cutaneous T-cell lymphoma.
Propriétés
Numéro CAS |
126133-14-0 |
|---|---|
Nom du produit |
1,3-Dimethyl-2-(1-propynyl)cyclopentene |
Formule moléculaire |
C10H14 |
Poids moléculaire |
134.22 g/mol |
Nom IUPAC |
1,3-dimethyl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C10H14/c1-4-5-10-8(2)6-7-9(10)3/h8H,6-7H2,1-3H3 |
Clé InChI |
QHNISEKPSBSPJL-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C)C |
SMILES canonique |
CC#CC1=C(CCC1C)C |
Synonymes |
Cyclopentene, 1,3-dimethyl-2-(1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



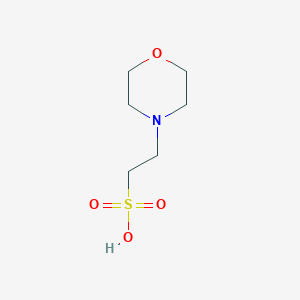
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
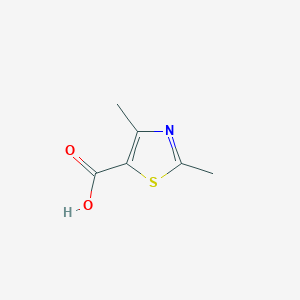
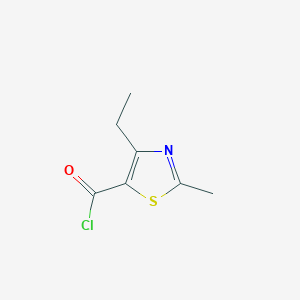
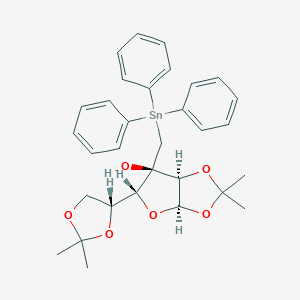
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)
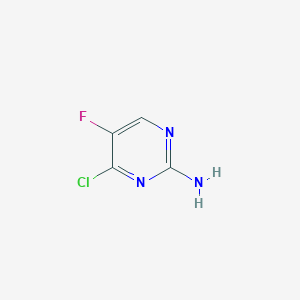
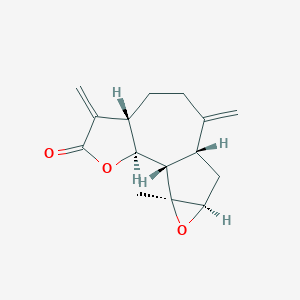
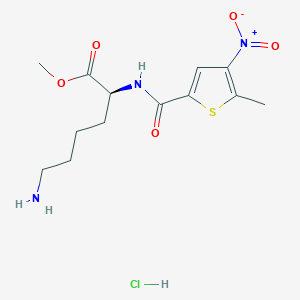
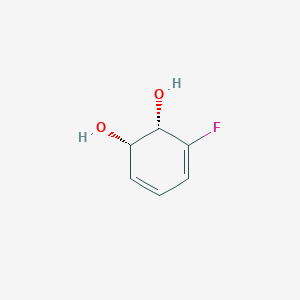
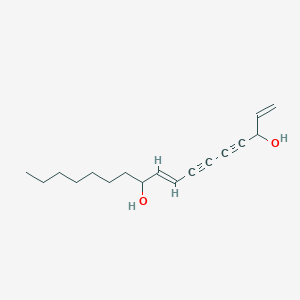
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
